1-Methyl-3-thiophen-3-ylpiperazine
描述
属性
CAS 编号 |
111781-52-3 |
|---|---|
分子式 |
C9H14N2S |
分子量 |
182.29 g/mol |
IUPAC 名称 |
1-methyl-3-thiophen-3-ylpiperazine |
InChI |
InChI=1S/C9H14N2S/c1-11-4-3-10-9(6-11)8-2-5-12-7-8/h2,5,7,9-10H,3-4,6H2,1H3 |
InChI 键 |
UHUOUCNTJJCWBQ-UHFFFAOYSA-N |
SMILES |
CN1CCNC(C1)C2=CSC=C2 |
规范 SMILES |
CN1CCNC(C1)C2=CSC=C2 |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Effects on Piperazine Core
Piperazine derivatives are highly tunable, with substituents dictating their pharmacological profiles. Below is a comparative analysis of key analogues:
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Structure : Phenyl ring with a CF₃ group at the 3-position.
- Properties : The electron-withdrawing CF₃ group enhances lipophilicity and serotonin receptor (5-HT) affinity, acting as a mixed 5-HT₁B/₂C agonist .
- Molecular Weight : 230.23 g/mol (C₁₁H₁₃F₃N₂) .
1-(3-Methylphenyl)piperazine (mMPP)
- Structure : Phenyl ring with a methyl group at the 3-position.
- Properties : Exhibits moderate serotonin receptor activity. Molecular weight: 176.26 g/mol (C₁₁H₁₆N₂) .
- Key Difference : The methyl group in mMPP is less electronegative than thiophene, possibly leading to weaker dipole interactions in receptor binding.
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine
- Structure : Thiazole ring with a 4-chlorophenyl group.
- Properties : Thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and altered redox properties compared to thiophene .
- Key Difference : Thiazole’s dual heteroatoms may enhance metabolic stability but reduce aromaticity relative to thiophene.
Electronic and Pharmacological Profiles
Key Observations :
- Thiophene vs. Phenyl : Thiophene’s electron-rich nature may enhance binding to receptors preferring aromatic π-systems, while phenyl derivatives with electron-withdrawing groups (e.g., CF₃, Cl) prioritize hydrophobic interactions.
- Methyl Substitution : The methyl group in 1-Methyl-3-thiophen-3-ylpiperazine likely increases metabolic resistance compared to unmethylated analogues like TFMPP .
准备方法
Reductive Amination Pathway
Reaction Scheme:
-
Condensation of 3-thiophenecarboxaldehyde with 1-methylpiperazine
-
In situ reduction of the Schiff base intermediate
Optimized Conditions (Adapted from):
| Parameter | Value |
|---|---|
| Solvent | Ethanol/THF (3:1 v/v) |
| Reducing Agent | Sodium cyanoborohydride |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 12-18 hours |
| Yield | 72-78% |
Critical Considerations:
Protection-Deprotection Strategy
Based on the phenyl analog synthesis in US7041826B2, this three-step approach ensures positional fidelity:
Step 1: Intermediate Formation
Synthesis:
-
React 3-thiophenecarbonyl chloride with N-benzyl-N'-methyl ethylenediamine
-
Cyclize using POCl₃ in dichloromethane at -10°C
Step 2: Reduction
-
Employ LiAlH₄ (1.2 eq) in anhydrous THF under reflux (65°C, 4h)
Step 3: Deprotection
-
Hydrogenate with 5% Pd/C in acetic acid (80-100 psi H₂, 25°C)
-
Basify with NaOH (pH 11-12) and extract with toluene
Performance Metrics:
| Step | Purity After Purification | Isomer Content |
|---|---|---|
| 1 | 92% (HPLC) | <0.5% |
| 2 | 89% | 1.2% |
| 3 | 98% | 0.3% |
Industrial Production Considerations
Scaling the laboratory synthesis requires addressing:
3.1 Catalytic System Optimization
-
Palladium loading reduction from 5% to 2% w/w via:
-
Ultrasonic pretreatment of catalyst support
-
Continuous hydrogenation reactors with gas recirculation
-
3.2 Solvent Recovery
-
Implement fractional distillation for:
-
THF (bp 66°C)
-
Toluene (bp 110°C)
-
Acetic acid (bp 118°C)
-
3.3 Quality Control Protocols
-
HPLC Method:
-
Column: C18, 5μm, 250×4.6mm
-
Mobile Phase: 65:35 MeCN/20mM KH₂PO₄ (pH 3.0)
-
Detection: UV 254nm
-
Comparative Analysis of Synthetic Approaches
Table 1: Method Comparison
| Parameter | Reductive Amination | Protection-Deprotection |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 68-72% | 58-63% |
| Isomer Content | 2.1-3.8% | 0.2-0.7% |
| Scalability | Moderate | High |
| Equipment Needs | Standard | High-pressure reactors |
Key tradeoffs:
-
The protection-deprotection route sacrifices yield for purity
-
Reductive amination offers faster synthesis but requires rigorous pH control
| Group | Deprotection Condition | Piperazine Recovery |
|---|---|---|
| Benzyl | H₂/Pd-C | 92% |
| Allyl | Pd(0)/DABCO | 88% |
| PMB | DDQ/CH₂Cl₂ | 85% |
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-3-thiophen-3-ylpiperazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen. For example, 1-methylpiperazine derivatives are often reacted with substituted heterocycles (e.g., thiophene derivatives) using NEt₃ as a base. Reaction optimization involves temperature control (e.g., reflux in THF) and purification via chromatography or recrystallization .
- Key Parameters : Yield improvements require stoichiometric adjustments (e.g., 1:1.1 molar ratio of piperazine to carboxylic acid derivatives) and solvent selection to enhance solubility .
Q. How is the structural integrity of 1-Methyl-3-thiophen-3-ylpiperazine validated post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., methyl and thiophene groups on the piperazine ring).
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., 176.26 g/mol for simpler derivatives) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the piperazine or thiophene rings) affect pharmacological activity?
- SAR Insights :
- Thiophene Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) on the thiophene ring enhance receptor binding affinity, as seen in analogs like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine .
- Methyl Group Position : The 3-methylphenyl substitution on piperazine increases lipophilicity, improving blood-brain barrier permeability in CNS-targeting compounds .
- Experimental Design : Comparative assays (e.g., radioligand binding, enzymatic inhibition) across analogs are conducted to quantify potency shifts. For example, trifluoromethyl groups improve metabolic stability but may reduce solubility, requiring formulation adjustments .
Q. What strategies resolve contradictions in reported biological activity data for 1-Methyl-3-thiophen-3-ylpiperazine derivatives?
- Data Reconciliation :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can lead to conflicting IC₅₀ values. Standardized protocols (e.g., uniform cAMP assays for GPCR activity) mitigate this .
- Metabolic Interference : Metabolites like 3-chlorophenylpiperazine may exhibit off-target effects; use of LC-MS/MS with internal standards (e.g., p-tolylpiperazine) ensures accurate quantification .
Q. How can researchers validate target engagement and selectivity in vivo for this compound?
- Methodology :
- Radiotracer Studies : C-labeled analogs enable PET imaging to assess brain penetration and target occupancy .
- Knockout Models : CRISPR-edited animal models lacking specific receptors (e.g., 5-HT₁A) clarify on-target vs. off-target effects .
Methodological Challenges and Solutions
Q. What are the best practices for ensuring batch-to-batch consistency in synthesis?
- Quality Control :
- HPLC Purity Thresholds : ≥95% purity with orthogonal methods (e.g., UV/ELSD detection) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., hydrolyzable amide bonds in related compounds) .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Formulation Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
